molecular formula C9H9N3 B2625900 1-Methyl-4-phenyl-1H-1,2,3-triazole CAS No. 15965-36-3

1-Methyl-4-phenyl-1H-1,2,3-triazole

Cat. No. B2625900
CAS RN: 15965-36-3
M. Wt: 159.192
InChI Key: ZJWONPGJSDXZFF-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-1,2,3-triazole (MPPT) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. MPPT is synthesized through a one-pot reaction using copper (I) chloride as a catalyst, and it has been used in various biochemical and physiological studies due to its ability to interact with biological systems.

Scientific Research Applications

Catalyst Activation and Transfer Hydrogenation

1-Methyl-4-phenyl-1H-1,2,3-triazole derivatives have been used as ligands in catalyst complexes for various reactions. For instance, they have been involved in the catalyst activation processes with Cp*RhIII/IrIII and explored as catalysts for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Synthesis of Pharmaceuticals

This compound is an important intermediate in the synthesis of various drugs. A method for synthesizing this compound-5-carboxylic acid, using phenyl acetylene, demonstrates its relevance in pharmaceutical chemistry (Liu et al., 2015).

Antimicrobial Applications

Several studies have demonstrated the antimicrobial potential of 1,2,3-triazole derivatives. For instance, derivatives have been tested for activity against Mycobacterium tuberculosis, exhibiting significant activity and low cytotoxicity (Boechat et al., 2011).

Luminescent Properties

Research on rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, including 1-methyl-4-phenyl-1,2,3-triazole, indicates potential applications in the field of luminescence (Uppal et al., 2011).

Crystal Structure and α-Glycosidase Inhibition

Crystal structures of certain triazole derivatives have been reported, demonstrating α-glycosidase inhibition activity, important in medicinal chemistry (Gonzaga et al., 2016).

Corrosion Inhibition

A 1,2,3-triazole derivative has shown efficacy as a corrosion inhibitor for mild steel in hydrochloric acid, indicating its utility in materials science and engineering (Hrimla et al., 2021).

Mechanism of Action

Target of Action

1-Methyl-4-phenyl-1H-1,2,3-triazole is a novel compound that has been synthesized for its potential biological activities . The primary target of this compound is believed to be the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate .

Mode of Action

The interaction of this compound with its target, the carbonic anhydrase-II enzyme, is believed to involve direct binding with the active site residues of the enzyme . This interaction potentially inhibits the enzyme’s activity, leading to changes in the physiological processes it regulates .

Biochemical Pathways

The inhibition of the carbonic anhydrase-II enzyme by this compound affects the biochemical pathways related to pH regulation and carbon dioxide/bicarbonate transport

Pharmacokinetics

The compound’s chemical stability, aromatic character, and hydrogen bonding ability suggest that it may have favorable pharmacokinetic properties . These properties could potentially impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the carbonic anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance and regulating carbon dioxide/bicarbonate transport, potentially leading to physiological changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness may be affected by the pH of the environment, as this can influence the activity of the carbonic anhydrase-II enzyme . Additionally, the compound’s stability could be influenced by factors such as temperature and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-phenyl-1H-1,2,3-triazole plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, triazole compounds, including this compound, are known to bind to the active sites of enzymes, often inhibiting their activity. This interaction is primarily due to the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site . Additionally, this compound has been shown to interact with receptors in the biological system, contributing to its versatile biological activities .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives, including this compound, have been found to exhibit antiproliferative activity against certain cancer cell lines . This compound can modulate signaling pathways that control cell growth and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, this compound can alter gene expression patterns, impacting the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, through hydrogen bonding and coordination with metal ions . For instance, the nitrogen atoms in the triazole ring can interact with the iron in the heme moiety of cytochrome P450 enzymes, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion . These metabolic processes can affect the compound’s overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues can also be influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the localization of this compound to the nucleus can influence gene expression by interacting with nuclear receptors or transcription factors .

properties

IUPAC Name

1-methyl-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-7-9(10-11-12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWONPGJSDXZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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